molecular formula C15H23BO2 B13701466 2-Phenylpropane-2-boronic Acid Pinacol Ester

2-Phenylpropane-2-boronic Acid Pinacol Ester

Cat. No.: B13701466
M. Wt: 246.15 g/mol
InChI Key: GRSRGXIHQJVENI-UHFFFAOYSA-N
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Description

2-Phenylpropane-2-boronic acid pinacol ester is a boronic acid derivative featuring a pinacol (1,2-O₂C₂Me₄) ester group. This compound is characterized by a quaternary carbon center bearing both phenyl and boronic ester functionalities, which enhances its stability and solubility compared to its free boronic acid counterpart. Key structural features include:

  • Molecular formula: C₁₅H₂₁BO₂ (approximate, based on analogs).
  • Key NMR signals: The pinacol ester’s methyl (–CH₃) protons appear as a singlet at δ 1.34–1.38 in ¹H NMR, while the ¹³C NMR shows distinct peaks at δ 84.0 (B-O-C) and δ 24.9 (CH₃) .
  • Applications: Widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis, leveraging its steric bulk and hydrolytic stability .

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylpropan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-13(2,12-10-8-7-9-11-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3

InChI Key

GRSRGXIHQJVENI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-phenylpropane-2-boronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpropane-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-phenylpropane-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Pinacol Esters

Physicochemical Properties

Solubility

Pinacol esters generally exhibit improved solubility in organic solvents compared to their boronic acid precursors. For example:

Compound Solubility in Chloroform Solubility in Hydrocarbons Source
Phenylboronic acid Moderate Very low
Phenylboronic acid pinacol ester High Moderate
2-Phenylpropane-2-boronic acid pinacol ester (inferred) High (similar to analogs) Moderate

The enhanced solubility of pinacol esters is attributed to the lipophilic pinacol moiety, which reduces polarity. However, substituents like aryl or heterocyclic groups (e.g., benzo[b]furan in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) can further modulate solubility .

Structural and Spectroscopic Comparisons
Compound ¹H NMR (δ, –CH₃) ¹³C NMR (δ, B-O-C / CH₃) Key Substituent
This compound 1.34–1.38 84.0 / 24.9 Phenylpropane
6-Cyanobenzo[b]furan-2-boronic acid pinacol ester 1.36 84.0 / 24.0 Cyanobenzo[b]furan
4-Cyclopropyl-2-fluorophenylboronic acid pinacol ester Not reported Not reported Cyclopropyl, fluorine
2-(tert-Boc-amino)phenylboronic acid pinacol ester Not reported Not reported Boc-protected amine

The consistency in pinacol ester NMR signals (δ 84.0 for B-O-C) across compounds highlights the structural stability of the pinacol group, while substituent-specific shifts (e.g., cyanobenzo[b]furan) reflect electronic effects .

Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura couplings. Their reactivity depends on steric and electronic factors:

Compound Reaction Partner Product Yield/Conditions Notes
5-Chlorothiophene-2-boronic acid pinacol ester 2-Iodoazulene 2-(2-Azulenyl)-5-chlorothiophene Efficient coupling under Pd catalysis
Thienothiophene diboronic acid ester 2-Iodoazulene 2,5-Di(2-azulenyl)thienothiophene Requires higher catalyst loading
This compound (inferred) Aryl halides Biaryl products Steric bulk may reduce reactivity vs. less hindered analogs

Electron-withdrawing groups (e.g., –CN in 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) enhance electrophilicity, accelerating transmetalation, while bulky groups (e.g., tert-Boc in ) may slow reaction rates .

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